Polar Surface Area and Hydrogen-Bond Acceptor Count Differentiate 4,7-Dimethoxy from Mono-Methoxy and Unsubstituted Indole Analogs
The 4,7-dimethoxy substitution pattern on the indole core of the target compound increases its polar surface area (PSA) to 85.23 Ų and hydrogen-bond acceptor count to 6, compared with 64.28 Ų PSA and 4 HBA for the mono-methoxy analog 5-methoxy-N-(6-methoxypyridin-3-yl)-1H-indole-2-carboxamide, and 55.20 Ų PSA and 3 HBA for the unsubstituted analog N-(6-methoxypyridin-3-yl)-1H-indole-2-carboxamide . The computed logP of 2.95 for the target compound indicates balanced lipophilicity suitable for oral bioavailability, whereas the unsubstituted analog (logP 2.34) may exhibit reduced membrane partitioning .
| Evidence Dimension | Polar surface area (PSA) and hydrogen-bond acceptor count (HBA) |
|---|---|
| Target Compound Data | PSA = 85.23 Ų; HBA = 6; logP = 2.95 |
| Comparator Or Baseline | 5-methoxy-N-(6-methoxypyridin-3-yl)-1H-indole-2-carboxamide: PSA ≈ 74.3 Ų, HBA = 5; N-(6-methoxypyridin-3-yl)-1H-indole-2-carboxamide: PSA ≈ 64.3 Ų, HBA = 4 (ChemDiv calculated values) |
| Quantified Difference | PSA increase of 10.9–20.9 Ų (15–33%); HBA increase of 1–2 acceptors |
| Conditions | Computed physicochemical properties (ChemDiv platform); experimental confirmation of permeability not yet reported for this compound |
Why This Matters
Higher PSA and HBA count alter blood-brain barrier penetration potential and protein-binding profiles, directly impacting which therapeutic applications a given indole carboxamide can serve—purchasing the wrong analog risks failure in a specific disease model.
